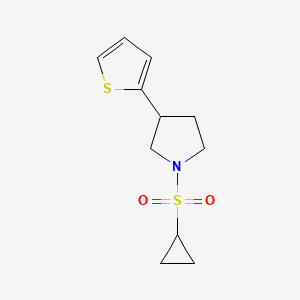

1-(Cyclopropylsulfonyl)-3-(thiophen-2-yl)pyrrolidine

Description

Properties

IUPAC Name |

1-cyclopropylsulfonyl-3-thiophen-2-ylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S2/c13-16(14,10-3-4-10)12-6-5-9(8-12)11-2-1-7-15-11/h1-2,7,9-10H,3-6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXVLKLBWFFPRIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCC(C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Cyclopropylsulfonyl)-3-(thiophen-2-yl)pyrrolidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Cyclopropylsulfonyl Group: This step often involves sulfonylation reactions using cyclopropylsulfonyl chloride under basic conditions.

Attachment of the Thiophen-2-yl Group: This can be done via cross-coupling reactions such as Suzuki or Stille coupling, using thiophen-2-yl boronic acid or stannane derivatives.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-(Cyclopropylsulfonyl)-3-(thiophen-2-yl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: The thiophen-2-yl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to optimize reaction efficiency and selectivity.

Scientific Research Applications

Organic Synthesis

1-(Cyclopropylsulfonyl)-3-(thiophen-2-yl)pyrrolidine serves as a versatile building block in organic synthesis. It can be utilized in creating more complex molecules and as a reagent in various organic transformations, enhancing the efficiency of synthetic pathways.

Research indicates that this compound may possess significant biological activity. Preliminary studies suggest potential interactions with enzymes and receptors, which could lead to therapeutic applications:

- Enzyme Inhibition: The cyclopropylsulfonyl moiety may enhance binding interactions with specific enzymes, modulating their activity.

- Pharmacological Potential: Compounds in the pyrrolidine class are known for their diverse pharmacological profiles, including anti-inflammatory and analgesic effects. Ongoing research aims to elucidate specific mechanisms of action and therapeutic efficacy .

Material Science

Due to its unique structural properties, this compound is being explored for applications in material science:

- Polymers and Catalysts: The compound's ability to participate in polymerization reactions makes it valuable for developing new materials with tailored properties.

A study investigated the interactions of thiophene derivatives with cannabinoid receptors, revealing that compounds similar to this compound exhibited promising activity as selective cannabinoid receptor antagonists. This suggests potential applications in treating conditions related to cannabinoid signaling.

Case Study 2: Material Development

Research on thiophene derivatives highlighted their role in constructing sulfone-based dual acceptor copolymers for photocatalytic hydrogen evolution. The incorporation of similar structural features as those found in this compound demonstrated high photocatalytic activity under visible light, indicating its potential utility in renewable energy applications.

Mechanism of Action

The mechanism by which 1-(Cyclopropylsulfonyl)-3-(thiophen-2-yl)pyrrolidine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropylsulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Key Compounds:

- 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4,7-dimethoxy-benzo[b]thiophen-2-yl)-1-propanol (8c) Substituents: 4,7-Dimethoxybenzo[b]thiophen-2-yl, fluorophenyl-piperazine, hydroxyl group. Synthesis: Sodium borohydride reduction of a ketone precursor in ethanol (79.7% yield) . Comparison: The benzo[b]thiophene moiety enhances aromatic surface area compared to the simpler thiophen-2-yl group in the target compound. The methoxy groups may improve solubility but reduce metabolic stability .

- 1-(4,7-Dimethoxy-benzo[b]thiophen-2-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]-1-propanol (8d) Substituents: 2-Methoxyphenyl-piperazine. Synthesis: Reduction in methanol with 93.4% yield, higher than 8c, suggesting solvent-dependent efficiency .

Table 1: Thiophene Derivatives Comparison

Cyclopropylsulfonyl-Containing Analogues

Key Compounds:

- 1-(Cyclopropylsulfonyl)-3-[(triethylsilyl)oxy]azetidine Substituents: Triethylsilyloxy group. Synthesis: Reacted with triethylamine and chlorotriethylsilane at -78°C, highlighting the sulfonyl group’s stability under low-temperature conditions .

1-((cis)-1-(Cyclopropylsulfonyl)-4-methylpiperidin-3-yl)-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazine

Pyrrolidine Derivatives with Diverse Substituents

Key Compounds:

- 2-Cyclopropyl-2-[(4-fluorophenyl)methyl]pyrrolidine hydrochloride Substituents: 4-Fluorophenylmethyl, cyclopropyl.

- (2E)-3-(4-Bromophenyl)-2-(thiophen-2-yl)prop-2-enoic acid Substituents: Bromophenyl, thiophen-2-yl, acrylic acid. Comparison: The acrylic acid moiety introduces acidity (pKa ~4–5), unlike the neutral sulfonyl group in the target compound .

Table 2: Pyrrolidine-Based Compound Properties

Biological Activity

1-(Cyclopropylsulfonyl)-3-(thiophen-2-yl)pyrrolidine, with the chemical formula CHNOS and a molecular weight of 257.37 g/mol, is a compound that has garnered interest in various fields of biological research. Its unique structure, combining a cyclopropyl sulfonyl group with a thiophene moiety, suggests potential activity in modulating biological pathways, particularly in pharmacology and medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may exert its effects through:

- Enzyme Inhibition : Interfering with specific enzymatic pathways that are crucial for cellular function.

- Receptor Modulation : Binding to receptors that play pivotal roles in signaling pathways, thereby influencing physiological responses.

Biological Activity Overview

Recent studies have shown that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Properties : Demonstrated effectiveness against both Gram-positive and Gram-negative bacteria through disk diffusion methods.

- Antioxidant Activity : Compounds in the same class have shown significant antioxidant properties through DPPH radical scavenging assays.

- Potential Anticancer Effects : Some derivatives have been investigated for their ability to inhibit cancer cell proliferation .

Table 1: Summary of Biological Activities

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

- Antimicrobial Efficacy : A study involving pyrroloimidazole derivatives showed promising antimicrobial effects, suggesting that structural modifications could enhance activity against resistant bacterial strains .

- Antioxidant Properties : Research on pyrroloimidazoles indicated that these compounds exhibited antioxidant properties comparable to conventional antioxidants, suggesting potential applications in oxidative stress-related conditions .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.